The synthesis of 6-(Trifluoromethyl)quinolin-4-ol and its derivatives has been explored in various studies. One common approach involves the tert-butoxide base-mediated cyclization of appropriately substituted Schiff bases, followed by hydrolysis of the resulting 4-tert-butoxyquinolines to yield the desired quinolin-4-ols. []
The molecular structure of 6-(Trifluoromethyl)quinolin-4-ol derivatives has been investigated using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal key structural features, including the planarity of the quinoline ring system and the spatial orientation of the substituents. For example, in one study, the quinoline ring system was found to be approximately planar, with the trifluoromethyl group disordered over two orientations. []
6-(Trifluoromethyl)quinolin-4-ol can undergo various chemical reactions due to the presence of reactive functional groups like the hydroxyl group at the 4-position and the potential for substitution reactions on the quinoline ring. For instance, it can be used as a building block in the synthesis of more complex molecules like chromenoquinolinone derivatives by reacting with anilines followed by intramolecular cyclization. []
Several studies have investigated the potential of 6-(Trifluoromethyl)quinolin-4-ol derivatives as antimalarial agents. In particular, Mannich base derivatives of this compound have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. [, ]
A radiolabeled derivative, [11C]A1070722, has been developed as a potential PET tracer for imaging glycogen synthase kinase 3 (GSK-3) in the brain. [] GSK-3 dysfunction is implicated in various neurological disorders, including Alzheimer's and Parkinson's disease. This radiotracer could serve as a valuable tool for studying GSK-3 activity in vivo and evaluating the effectiveness of potential therapeutic interventions.
One notable application is the development of 4-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one (BMS-223131). This compound acts as a maxi-K channel opener and has demonstrated efficacy in reducing stress-induced colonic motility and visceral nociception in rat models. [] This research highlights the potential of maxi-K channel openers like BMS-223131 for treating bowel disorders characterized by dysfunctional motility and visceral hypersensitivity.
Another significant application involves the discovery of CQ211, a highly potent and selective RIOK2 inhibitor. This compound displays a high binding affinity to RIOK2 and exhibits potent antiproliferative activity against multiple cancer cell lines. [] CQ211 holds promise as a chemical probe for studying RIOK2 functions and a potential lead molecule for developing therapeutic RIOK2 inhibitors.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2